N-(But-2-en-1-yl)-3-methylaniline
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Overview
Description
N-(But-2-en-1-yl)-3-methylaniline is an organic compound that belongs to the class of anilines It features a but-2-en-1-yl group attached to the nitrogen atom of 3-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(But-2-en-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with crotyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 3-methylaniline attacks the electrophilic carbon of crotyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(But-2-en-1-yl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming N-(butyl)-3-methylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(Butyl)-3-methylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(But-2-en-1-yl)-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(But-2-en-1-yl)-3-methylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
- N-(But-2-en-1-yl)-2-methylaniline
- N-(But-2-en-1-yl)-4-methylaniline
- N-(But-2-en-1-yl)-3-ethylaniline
Comparison: N-(But-2-en-1-yl)-3-methylaniline is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .
Properties
CAS No. |
143258-12-2 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-but-2-enyl-3-methylaniline |
InChI |
InChI=1S/C11H15N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
XXZKREPBQMXPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNC1=CC=CC(=C1)C |
Origin of Product |
United States |
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